molecular formula C10H17NO4 B1400096 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid CAS No. 1530841-32-7

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid

Cat. No.: B1400096
CAS No.: 1530841-32-7
M. Wt: 215.25 g/mol
InChI Key: JJZWKSYPUBUCJQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid is a chemical compound with the molecular formula C10H17NO4 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a dimethylated butyric acid moiety . The molecular weight of this compound is 215.25 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully described in the available literature . For detailed information, it would be best to refer to the material safety data sheet (MSDS) provided by the manufacturer.

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives Morpholine derivatives, including 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid, have attracted significant interest due to their wide range of pharmacological activities. Morpholine is a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in its ring structure, present in various organic compounds developed for diverse pharmacological activities. These activities include but are not limited to, potential antidepressant, anti-inflammatory, and antitumor effects, making morpholine derivatives a subject of extensive research for drug development. Asif and Imran (2019) highlighted the broad spectrum of pharmacological profiles of morpholine derivatives, underscoring their importance in biochemistry and their ongoing exploration in methodology developments (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants The photocatalytic degradation of aromatic and alicyclic pollutants, including morpholine-based compounds, showcases the environmental applications of such chemical structures. Pichat (1997) reviewed the intermediate products of morpholine degradation by the TiO2-UV process, illustrating the compound's role in understanding photocatalytic pathways and its potential in environmental remediation. This study highlights the complex nature of photocatalytic degradations and the relevance of morpholine derivatives in assessing the efficacy of treated water and advancing our knowledge of photocatalytic mechanisms (Pichat, 1997).

Antioxidant Activity Analysis Research into the antioxidant activity of various compounds, including the analysis of methodologies used in determining such activities, is crucial in understanding the health benefits of morpholine derivatives. Munteanu and Apetrei (2021) provided a critical presentation of tests used to determine antioxidant activity, which could be applicable to studying the antioxidant capacities of morpholine derivatives. This research is important in food engineering, medicine, and pharmacy, where the antioxidant implications of compounds are of significant interest (Munteanu & Apetrei, 2021).

Herbicide Sorption and Toxicity Studies The environmental impact and sorption behavior of phenoxy herbicides, chemically related to morpholine derivatives, have been extensively studied. Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, contributing to our understanding of the environmental fate of such compounds. These studies are critical in assessing the ecological safety and designing better agricultural management practices for herbicide use (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The safety and hazards associated with 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid are not fully described in the available literature . For detailed information, it would be best to refer to the material safety data sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

2,2-dimethyl-4-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,9(13)14)7-8(12)11-3-5-15-6-4-11/h3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZWKSYPUBUCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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